2-Bromo-3-methylbutenoic acid methyl ester 2-Bromo-3-methylbutenoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 51263-40-2
VCID: VC21154647
InChI: InChI=1S/C6H9BrO2/c1-4(2)5(7)6(8)9-3/h1-3H3
SMILES: CC(=C(C(=O)OC)Br)C
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

2-Bromo-3-methylbutenoic acid methyl ester

CAS No.: 51263-40-2

Cat. No.: VC21154647

Molecular Formula: C6H9BrO2

Molecular Weight: 193.04 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-methylbutenoic acid methyl ester - 51263-40-2

Specification

CAS No. 51263-40-2
Molecular Formula C6H9BrO2
Molecular Weight 193.04 g/mol
IUPAC Name methyl 2-bromo-3-methylbut-2-enoate
Standard InChI InChI=1S/C6H9BrO2/c1-4(2)5(7)6(8)9-3/h1-3H3
Standard InChI Key GRFXWQHNWFFNKW-UHFFFAOYSA-N
SMILES CC(=C(C(=O)OC)Br)C
Canonical SMILES CC(=C(C(=O)OC)Br)C

Introduction

Chemical Structure and Properties

Structural Features

2-Bromo-3-methylbutenoic acid methyl ester has the molecular formula C6H9BrO2. The compound's structure incorporates several key functional groups:

  • An α-brominated carbon adjacent to a carbonyl group

  • A methyl ester moiety (-COOCH3)

  • A carbon-carbon double bond in the backbone

  • Methyl branching at the 3-position

The presence of the double bond introduces potential geometric isomerism (E/Z configurations), adding another dimension to its structural complexity.

Physical Properties

Based on structure-property relationships of similar compounds, 2-Bromo-3-methylbutenoic acid methyl ester would likely exhibit the following physical characteristics:

PropertyPredicted ValueBasis for Prediction
Physical StateColorless to pale yellow liquidTypical for brominated esters of similar molecular weight
Molecular Weight193.04 g/molCalculated from molecular formula C6H9BrO2
Boiling Point175-190°C (at atmospheric pressure)Extrapolated from related brominated esters
Density1.3-1.5 g/cm³Consistent with similar halogenated esters
SolubilityHighly soluble in organic solvents; Limited solubility in waterBased on polarity and functional groups
OdorMild, ester-likeCharacteristic of medium-chain carboxylic acid esters

The esterification of the carboxylic acid group reduces hydrogen bonding capabilities compared to the free acid, resulting in decreased water solubility and lower melting/boiling points relative to the corresponding acid.

Synthesis Methods

Bromination of 3-methylbutenoic acid methyl ester

This direct approach involves α-bromination of the corresponding unsaturated ester:

  • Preparation of 3-methylbutenoic acid methyl ester via esterification of the acid

  • α-Bromination using bromine (Br2) or N-bromosuccinimide (NBS) with a radical initiator

The bromination would likely proceed via a radical mechanism when using NBS/AIBN or via electrophilic addition when using bromine directly.

Alternative Route via Elimination

Another approach involves:

  • Bromination of 3-methylbutanoic acid methyl ester at the α-position

  • Introduction of the double bond via elimination reaction using a suitable base

Reaction Conditions

Table 2 summarizes potential synthetic conditions:

Chemical Reactivity

Reactivity Profile

The reactivity of 2-Bromo-3-methylbutenoic acid methyl ester is determined by three key structural features:

  • The α-brominated carbonyl system

  • The methyl ester functionality

  • The carbon-carbon double bond

Each of these features provides distinct reaction pathways that can be exploited in organic synthesis.

Nucleophilic Substitution Reactions

The α-bromo position is particularly susceptible to nucleophilic substitution reactions. The carbonyl group enhances the electrophilicity of this position, making it reactive toward various nucleophiles:

  • Hydroxide ions produce α-hydroxy esters

  • Amines yield α-amino esters

  • Thiols generate α-thio esters

  • Cyanide forms α-cyano esters

These reactions typically follow an SN2 mechanism with inversion of configuration at the stereogenic center if present.

Addition Reactions

The carbon-carbon double bond represents another reactive site, susceptible to various addition reactions:

  • Hydrogenation (H2/Pd or Pt catalyst)

  • Halogenation (X2)

  • Hydration (H2O/H+ or via hydroboration-oxidation)

  • Epoxidation (mCPBA or H2O2/base)

  • Dihydroxylation (OsO4 or KMnO4)

Ester Transformations

The methyl ester group allows for further functional group interconversions:

  • Hydrolysis to the carboxylic acid

  • Transesterification with different alcohols

  • Reduction to the primary alcohol

  • Amidation to form the corresponding amide

Reactive SiteTypical ReactionsReagentsPotential Products
α-Brominated CarbonNucleophilic substitutionNaOH, NaCN, NaN3, R-NH2, R-SH2-Substituted-3-methylbutenoic acid methyl esters
Carbon-Carbon Double BondAddition reactionsH2/Pd, X2, H2O/H+, mCPBA, OsO4Saturated or functionalized derivatives
Ester GroupHydrolysis
Transesterification
Reduction
NaOH/H2O
R-OH/acid catalyst
LiAlH4 or DIBAL-H
Carboxylic acid
Different esters
Primary alcohol
Multiple SitesTandem reactionsVariousComplex multifunctional compounds

Applications in Organic Synthesis

Building Block for Complex Molecules

2-Bromo-3-methylbutenoic acid methyl ester can serve as a versatile building block in organic synthesis due to its multiple functionalities:

  • The α-brominated center allows for introduction of various functional groups via nucleophilic substitution

  • The carbon-carbon double bond enables expansion of the carbon framework through addition reactions

  • The ester group permits further transformations to other functional groups

These features make it particularly valuable in constructing more complex molecular architectures with defined stereochemistry.

Preparation of Specialized Amino Acid Derivatives

One significant potential application is the synthesis of non-proteinogenic amino acids. Nucleophilic substitution with nitrogen nucleophiles followed by appropriate functional group manipulations could yield unique amino acid derivatives with potential applications in peptide chemistry and pharmaceutical development.

Asymmetric Synthesis Applications

If prepared in an enantiomerically pure form, the compound could serve as a chiral building block for asymmetric synthesis. The defined stereochemistry at the α-position could be transferred to newly formed stereogenic centers in subsequent transformations, enabling the creation of complex chiral molecules.

Analytical Characterization

Spectroscopic Properties

The structural features of 2-Bromo-3-methylbutenoic acid methyl ester would give rise to characteristic spectroscopic signatures useful for its identification and purity assessment.

Infrared Spectroscopy

Key expected IR absorptions would include:

  • C=O stretching of the ester group (1730-1750 cm^-1)

  • C=C stretching of the alkene (1640-1680 cm^-1)

  • C-O stretching of the ester (1200-1250 cm^-1)

  • C-Br stretching (550-650 cm^-1)

Nuclear Magnetic Resonance Spectroscopy

Table 4 presents predicted NMR data:

NucleusSignal AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
^1H NMR-OCH33.70-3.80Singlet3H
^1H NMRα-H (C-Br)4.30-4.50Singlet/Doublet1H
^1H NMROlefinic H5.50-6.50Multiplet1H
^1H NMR-CH3 groups1.70-2.00Doublets3H each
^13C NMRC=O165-175--
^13C NMRC=C120-140--
^13C NMRC-Br45-55--
^13C NMR-OCH350-52--
^13C NMR-CH3 groups15-25--

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peaks with characteristic bromine isotope pattern (M^+ at m/z 193 and 195 in approximately 1:1 ratio)

  • Fragment ions corresponding to loss of methoxy group (M-31)

  • Fragment ions corresponding to loss of bromine (M-79/81)

  • Fragments resulting from cleavage at the double bond

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be effective for analyzing this compound, with the following expected parameters:

Analytical MethodColumn TypeMobile Phase/Carrier GasDetection MethodRetention Behavior
HPLCC18 reverse phaseAcetonitrile/water gradientUV detection (210-220 nm)Moderate retention due to balance of polarity
GCDB-5 or similarHeliumFID or MSModerate volatility requiring mid-range temperatures

Biological Activity and Applications

Reactive Electrophilic Sites

The α-bromo carbonyl system represents a reactive electrophilic site that could interact with biological nucleophiles such as cysteine residues in proteins. This property might confer:

  • Enzyme inhibitory activity

  • Potential antimicrobial properties

  • Possible cytotoxicity

Unsaturated System

The carbon-carbon double bond presents an additional site for biological interactions, potentially enhancing binding to target proteins or increasing reactivity toward cellular nucleophiles.

Application AreaPotential RoleMechanismAdvantages
Enzyme Inhibition StudiesCovalent inhibitorAlkylation of catalytic residuesHigh specificity if targeted properly
Antimicrobial ResearchNovel antimicrobial agentDisruption of bacterial processesUnique mechanism compared to standard antibiotics
Synthetic IntermediateBuilding block for bioactive compoundsMultiple functionalization sitesVersatility in structural modification
Probe CompoundTool for studying biological mechanismsLabeling specific residuesAbility to track protein modifications

Comparison with Related Compounds

Understanding the relationship between 2-Bromo-3-methylbutenoic acid methyl ester and structurally similar compounds provides valuable context for predicting its behavior and applications.

Comparison with (S)-2-Bromo-3-methylbutanoic acid

(S)-2-Bromo-3-methylbutanoic acid differs from our target compound in two significant ways:

  • It contains a free carboxylic acid rather than a methyl ester

  • It has a saturated carbon backbone without the double bond

These differences result in distinct chemical and physical properties:

Property(S)-2-Bromo-3-methylbutanoic acid2-Bromo-3-methylbutenoic acid methyl esterImpact of Difference
Hydrogen BondingStrong (carboxylic acid)Weak (ester)Lower melting point, decreased water solubility
ReactivityNucleophilic substitution at α-positionNucleophilic substitution + addition reactionsIncreased synthetic versatility
AciditypKa ~3-4Non-acidicDifferent solubility in aqueous base
ConformationMore flexibleRestricted by double bondDifferent binding properties in biological systems
StereochemistryOne stereocenterPotential for both α-stereocenter and E/Z isomerismMore complex stereochemical considerations

Comparison with Other α-Brominated Esters

Table 6 compares our target compound with other related α-brominated esters:

CompoundStructural DifferencesProperty DifferencesApplication Differences
Methyl 2-bromopropanoateSmaller, no double bond, no branchingLower boiling point, different steric profileSimpler reactivity pattern, different selectivity
Methyl 2-bromo-3-phenylpropanoatePhenyl vs. methyl group, no double bondHigher molecular weight, different electronic propertiesDifferent biological activity profile
Ethyl 2-bromo-3-methylbutenoateEthyl vs. methyl esterSlightly higher molecular weight, marginally lower polaritySimilar reactivity with minor differences in hydrolysis rate

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